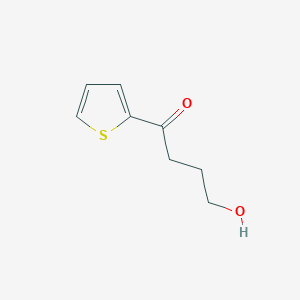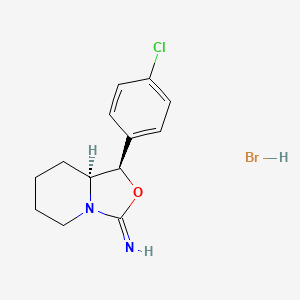
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a p-chlorophenyl group, an imino group, and a hexahydro-3H-oxazolo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the p-chlorophenyl intermediate:
Cyclization to form the hexahydro-3H-oxazolo ring: This step is achieved through a cyclization reaction, often under acidic or basic conditions.
Introduction of the imino group: The imino group is introduced through a condensation reaction with an appropriate amine.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the p-chlorophenyl group and the imino group plays a crucial role in its binding affinity and specificity. The hydrobromide moiety may also influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrochloride
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydroiodide
Comparison: The primary difference between these compounds lies in the halide moiety (hydrobromide, hydrochloride, hydroiodide). This difference can influence their solubility, reactivity, and biological activity. The hydrobromide form may offer better solubility in certain solvents, while the hydrochloride and hydroiodide forms may exhibit different pharmacokinetic properties.
Propriétés
Numéro CAS |
5583-02-8 |
|---|---|
Formule moléculaire |
C13H16BrClN2O |
Poids moléculaire |
331.63 g/mol |
Nom IUPAC |
(1R,8aS)-1-(4-chlorophenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C13H15ClN2O.BrH/c14-10-6-4-9(5-7-10)12-11-3-1-2-8-16(11)13(15)17-12;/h4-7,11-12,15H,1-3,8H2;1H/t11-,12+;/m0./s1 |
Clé InChI |
TZURCHHSIYTMPT-ZVWHLABXSA-N |
SMILES isomérique |
C1CCN2[C@@H](C1)[C@H](OC2=N)C3=CC=C(C=C3)Cl.Br |
SMILES canonique |
C1CCN2C(C1)C(OC2=N)C3=CC=C(C=C3)Cl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}benzene](/img/structure/B14147156.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
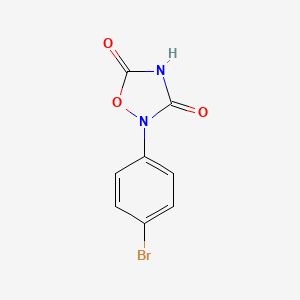

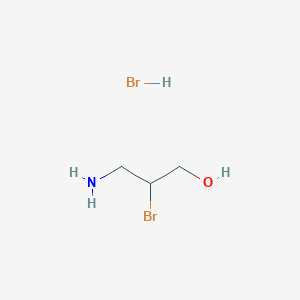

![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
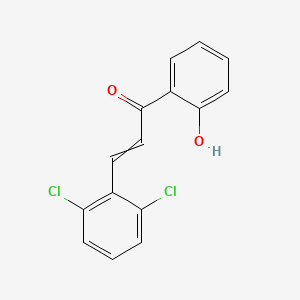
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
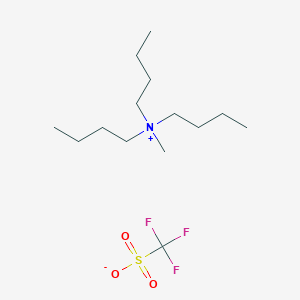

![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
